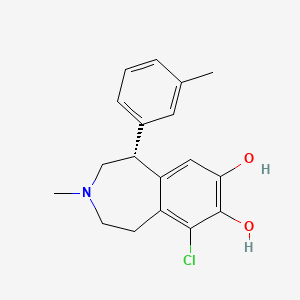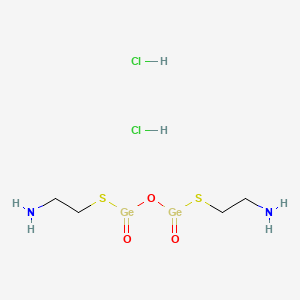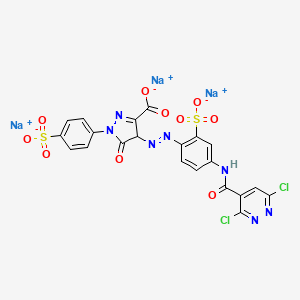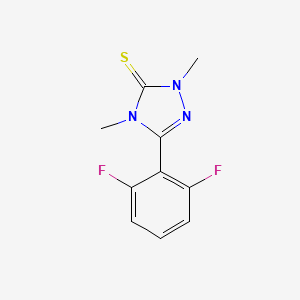
4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Introduction of the Chlorine Atom: The chlorine atom is introduced through a chlorination reaction, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Iminomethyl Group: The iminomethyl group is introduced through a condensation reaction between an aldehyde and an amine.
Formation of the Morpholine Ring: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can be used to reduce the iminomethyl group to an amine group.
Substitution: The chlorine atom in the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different biological activities and properties, making them useful for various applications.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-((5-Chloro-1H-1,2,3-triazol-4-yl)methyl)morpholine
- **4-((5-Chloro-1H-1,2,3-triazol-4-yl)amino)methyl)morpholine
- **4-((5-Chloro-1H-1,2,3-triazol-4-yl)hydroxymethyl)morpholine
Uniqueness
4-((5-Chloro-1H-1,2,3-triazol-4-yl)iminomethyl)morpholine monohydrochloride is unique due to its iminomethyl group, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
173165-30-5 |
|---|---|
Formule moléculaire |
C7H11Cl2N5O |
Poids moléculaire |
252.10 g/mol |
Nom IUPAC |
N-(5-chloro-2H-triazol-4-yl)-1-morpholin-4-ylmethanimine;hydrochloride |
InChI |
InChI=1S/C7H10ClN5O.ClH/c8-6-7(11-12-10-6)9-5-13-1-3-14-4-2-13;/h5H,1-4H2,(H,10,11,12);1H |
Clé InChI |
VOZLLKJABLFFHO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C=NC2=NNN=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


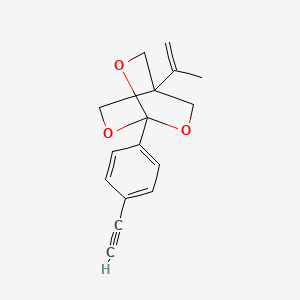
![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
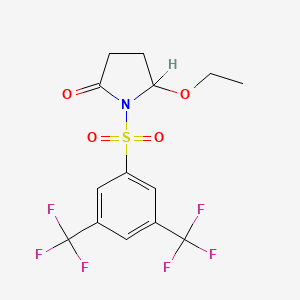


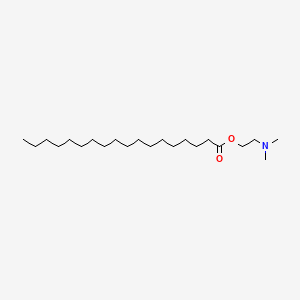
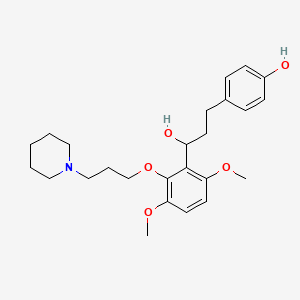
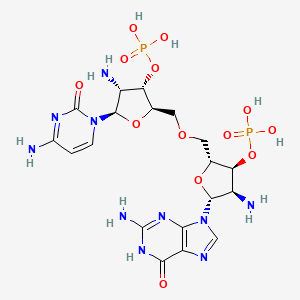
![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
